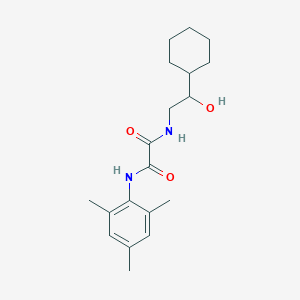![molecular formula C17H16ClN3O2S B2465811 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-10-6](/img/no-structure.png)
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure Analysis
Research has demonstrated the molecular structure of derivatives similar to 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, highlighting the importance of N-H...N hydrogen-bonded dimers in the solid state and the flanking of quinazoline moieties by methanol molecules via N...H-O hydrogen bonding, which plays a crucial role in their stability and interactions (Lai, Bo, & Huang, 1997).
Synthesis Methodologies
The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, has been achieved through a process involving methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. This comprehensive synthesis route emphasizes the compound's significance in drug development and the effects of reaction conditions on yield (Guangshan, 2011).
Biological Activity
Studies have explored the biological activity of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, derived from similar quinazoline frameworks. These compounds were synthesized and evaluated for their in vitro antiproliferative activities against cancer cells, using the MTT method. While most compounds exhibited weaker anticancer activity compared to standard drugs, their synthesis from natural sources like gallic acid highlights their potential in medicinal chemistry and drug design (Liu et al., 2007).
DNA-Binding Studies
Research into N-alkylanilinoquinazoline derivatives prepared from 4-chloro-6,7-dimethoxyquinazoline has revealed their cytotoxic activities and potential as DNA intercalating agents. These studies provide insights into the interaction of quinazoline derivatives with DNA, emphasizing the importance of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus in triggering binding to DNA through an intercalative process, which is crucial for understanding their mechanism of action in therapeutic applications (Garofalo et al., 2010).
Safety And Hazards
Propriétés
Numéro CAS |
901721-10-6 |
|---|---|
Nom du produit |
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
Formule moléculaire |
C17H16ClN3O2S |
Poids moléculaire |
361.84 |
Nom IUPAC |
4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
Clé InChI |
POTWLXDKRZAGFR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2465730.png)
![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)
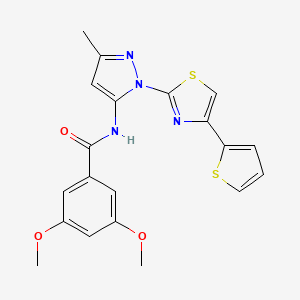
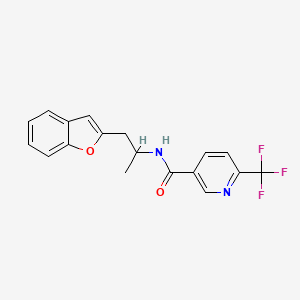
![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)
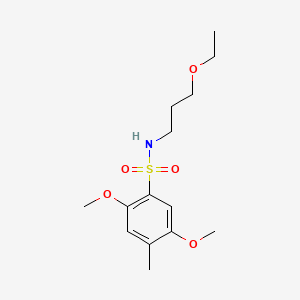
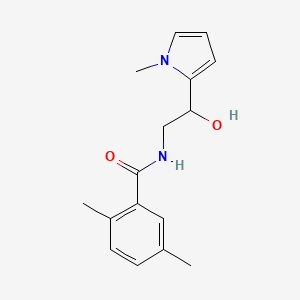
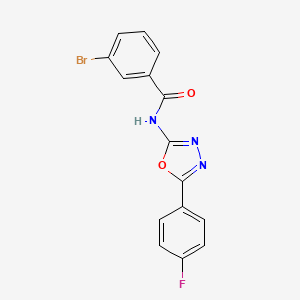
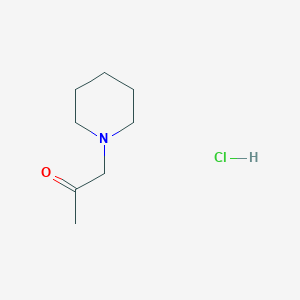
![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)
